molecular formula C21H24N2O3 B2828295 N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(4-methoxyphenyl)propanamide CAS No. 921912-98-3

N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2828295
CAS RN: 921912-98-3
M. Wt: 352.434
InChI Key: DHTBXSDUQXDLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
BenchChem offers high-quality N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Molecular Interactions

Research on amide derivatives similar to the specified compound has focused on understanding their spatial orientations and how they interact with ions and other molecules. For example, studies on related compounds have shown different geometries like tweezer-like structures and S-shaped geometries, which are crucial for the self-assembly of molecules and ion coordination, with potential implications for material science and nanotechnology (Kalita & Baruah, 2010).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been explored for the development of novel pharmaceuticals and materials. For instance, the synthesis of metabolites for specific quinoline derivatives indicates the potential for creating new therapeutic agents (Mizuno et al., 2006). Another study focuses on a chemosensor based on quinoline for detecting Zn2+ in aqueous media, which could be significant for environmental monitoring and biomedical applications (Kim et al., 2016).

Pharmacological and Biological Applications

Some derivatives have been investigated for their biological and pharmacological activities, including antimicrobial properties and potential as disease-modifying antirheumatic drugs. These studies reveal the compounds' roles in developing new treatments for infections and chronic diseases (Kategaonkar et al., 2010), (Baba et al., 1998).

Materials and Sensing Technologies

The design and synthesis of quinoline derivatives for sensing applications are also a significant area of research. For example, methoxy-substituted derivatives have been developed for fluorescent zinc sensors, which could be essential for biochemical assays and medical diagnostics (Mikata et al., 2006).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-23-19-11-8-17(14-16(19)7-13-21(23)25)22-20(24)12-6-15-4-9-18(26-2)10-5-15/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTBXSDUQXDLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide

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